2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}acetic acid
Description
2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety
Properties
IUPAC Name |
2-[methyl-[3-(trifluoromethyl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-15(6-9(16)17)10(18)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHOTJNYPUXEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}acetic acid typically involves the following steps:
Formation of the N-methyl-1-[3-(trifluoromethyl)phenyl]formamide: This can be achieved by reacting 3-(trifluoromethyl)benzaldehyde with N-methylamine under suitable conditions to form the corresponding formamide.
Introduction of the Acetic Acid Moiety: The formamide is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the formamido group to an amine or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis Pathways
The synthesis of 2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}acetic acid typically involves:
- Formation of N-methyl-1-[3-(trifluoromethyl)phenyl]formamide : This is achieved by reacting 3-(trifluoromethyl)benzaldehyde with N-methylamine.
- Introduction of Acetic Acid Moiety : The formamide is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide).
Medicinal Chemistry
This compound serves as a lead compound in drug development. Its structural features allow it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Case Study: Enzyme Inhibition
Research indicates that compounds with trifluoromethyl groups can enhance binding affinity to enzyme active sites. For example, studies on similar trifluoromethyl-containing compounds have shown promising results in inhibiting enzymes involved in cancer pathways, suggesting potential applications in oncology.
Biological Research
The compound can be utilized as a probe in biological studies to investigate metabolic pathways or enzyme activities. Its ability to selectively inhibit certain enzymes makes it valuable for understanding biochemical processes.
Case Study: Biological Pathway Investigation
In a study examining metabolic pathways in cancer cells, derivatives of this compound were used to trace the inhibition of specific metabolic enzymes, providing insights into tumor metabolism.
Industrial Applications
The unique properties imparted by the trifluoromethyl group make this compound suitable for use in agrochemicals and polymers. Its stability and lipophilicity enhance the performance of formulations in agricultural products.
Case Study: Agrochemical Development
In agrochemical research, formulations containing this compound demonstrated improved efficacy against pests due to enhanced penetration and retention on plant surfaces.
Uniqueness
The trifluoromethyl group significantly enhances the compound's chemical stability and reactivity, distinguishing it from other similar compounds. This unique feature allows for targeted modifications that can lead to novel derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of 2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}propanoic acid: Similar in structure but with a propanoic acid moiety instead of acetic acid.
2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}butanoic acid:
Uniqueness
2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Biological Activity
2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}acetic acid is a synthetic organic compound notable for its unique trifluoromethyl group, which significantly influences its biological activity. This article provides a comprehensive review of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, linked to a formamido group and an acetic acid moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Chemical Structure
| Property | Details |
|---|---|
| Molecular Formula | C11H10F3N3O3 |
| Molecular Weight | 293.21 g/mol |
| CAS Number | 1354428-25-3 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to increased potency in inhibiting various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic processes.
- Receptor Modulation: It can interact with specific receptors, influencing signal transduction pathways.
Case Studies and Research Findings
-
Anticancer Activity:
- A study demonstrated that derivatives of compounds containing trifluoromethyl groups exhibited significant anticancer properties by inhibiting tumor growth in various cancer cell lines. The mechanism involved apoptosis induction through the modulation of signaling pathways related to cell survival .
- Anti-inflammatory Effects:
- Neuroprotective Properties:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}propanoic acid | Similar enzyme inhibition but lower potency |
| 2-{N-methyl-1-[3-(trifluoromethyl)phenyl]formamido}butanoic acid | Enhanced lipophilicity but less targeted action |
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable compound in drug discovery:
- Lead Compound Development: Its ability to modulate biological targets positions it as a lead compound for developing new pharmaceuticals.
- Agrochemical Applications: The compound's properties can be leveraged in developing agrochemicals that require specific biochemical interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
